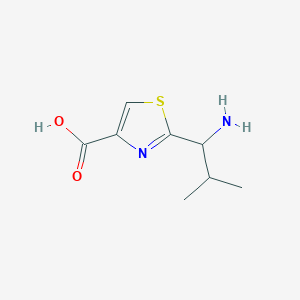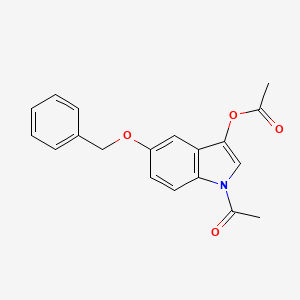
5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both a fluoropyridine and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the thiadiazole ring followed by the introduction of the fluoropyridine moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-fluoropyridine-4-carboxylic acid hydrazide with thiocarbonyl compounds can lead to the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, while the thiadiazole ring can participate in various biochemical pathways. These interactions can lead to the modulation of biological activities, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoropyridine derivatives and thiadiazole-containing compounds. Examples include 2-amino-5-fluoropyridine and 2-amino-1,3,4-thiadiazole .
Uniqueness
What sets 5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine apart is the combination of the fluoropyridine and thiadiazole moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5FN4S |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5FN4S/c8-5-3-10-2-1-4(5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
MFQLJTOBVRFWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C2=NN=C(S2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)



![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)


![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)
